1-Methoxy-3-pentylbenzene
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Overview
Description
1-Methoxy-3-pentylbenzene is an organic compound with the molecular formula C12H18O It is a derivative of benzene, where a methoxy group (-OCH3) and a pentyl group (-C5H11) are substituted at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-pentylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-pentylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-pentylbenzaldehyde.
Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst to form cyclohexane derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: 3-Pentylbenzaldehyde.
Reduction: 1-Methoxy-3-pentylcyclohexane.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-3-pentylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-pentylbenzene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The pentyl group contributes to the hydrophobic character of the molecule, affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
1-Methoxy-4-pentylbenzene: Similar structure but with the pentyl group at the 4 position.
1-Methoxy-2-pentylbenzene: Pentyl group at the 2 position.
1-Methoxy-3-ethylbenzene: Shorter alkyl chain (ethyl instead of pentyl).
Uniqueness: 1-Methoxy-3-pentylbenzene is unique due to the specific positioning of the methoxy and pentyl groups, which influences its chemical reactivity and physical properties. The combination of these substituents at the 1 and 3 positions provides distinct steric and electronic effects, differentiating it from other similar compounds.
Properties
CAS No. |
20056-57-9 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-methoxy-3-pentylbenzene |
InChI |
InChI=1S/C12H18O/c1-3-4-5-7-11-8-6-9-12(10-11)13-2/h6,8-10H,3-5,7H2,1-2H3 |
InChI Key |
OLPBGIGBJQZLRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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